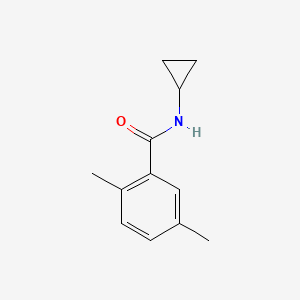![molecular formula C18H25ClN4O2 B5318702 1-{[4-(4-chlorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B5318702.png)
1-{[4-(4-chlorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-(4-chlorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide, also known as CPP, is a chemical compound that has gained significant attention in the field of neuroscience due to its ability to modulate the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. CPP has been used in various scientific research studies to investigate the role of NMDA receptors in different physiological and pathological conditions.
Mécanisme D'action
1-{[4-(4-chlorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. By blocking the activation of the NMDA receptor, this compound can modulate the activity of glutamatergic synapses and regulate synaptic plasticity.
Biochemical and Physiological Effects
This compound has been shown to enhance LTP, a process that is thought to underlie learning and memory. It has also been shown to protect against excitotoxicity, a pathological process that occurs in neurodegenerative diseases. In addition, this compound has been shown to modulate pain perception, addiction, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{[4-(4-chlorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide in lab experiments is its ability to selectively modulate the activity of NMDA receptors. This allows researchers to investigate the role of NMDA receptors in various physiological and pathological conditions. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-{[4-(4-chlorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide and its effects on NMDA receptors. One area of interest is the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the role of NMDA receptors in addiction and depression. Additionally, researchers may investigate the potential therapeutic use of this compound or other NMDA receptor modulators in these conditions.
Méthodes De Synthèse
1-{[4-(4-chlorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide can be synthesized through a multi-step process that involves the reaction of piperidine with 4-chlorobenzoyl chloride, followed by the reaction of the resulting compound with piperazine. The final product is obtained by acetylation of the piperazine nitrogen.
Applications De Recherche Scientifique
1-{[4-(4-chlorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide has been extensively used in scientific research to investigate the role of NMDA receptors in various physiological and pathological conditions. It has been shown to enhance long-term potentiation (LTP), a process that underlies learning and memory, and to protect against excitotoxicity, a pathological process that occurs in neurodegenerative diseases. This compound has also been used to study the effects of NMDA receptors on pain perception, addiction, and depression.
Propriétés
IUPAC Name |
1-[2-[4-(4-chlorophenyl)piperazin-1-yl]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN4O2/c19-15-1-3-16(4-2-15)22-11-9-21(10-12-22)13-17(24)23-7-5-14(6-8-23)18(20)25/h1-4,14H,5-13H2,(H2,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMURGNRMVUNIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5318626.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318628.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5318635.png)



![(3S*,5R*)-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5318669.png)
![6-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5318681.png)
![2-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5318686.png)

![N-ethyl-N-({3-[(4aS*,8aR*)-octahydroisoquinolin-2(1H)-ylcarbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5318692.png)
![5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5318695.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline](/img/structure/B5318701.png)
![3-{[4-(4-morpholinyl)phenyl]amino}-1-phenyl-2-buten-1-one](/img/structure/B5318708.png)